

A Technical Guide to Fmoc-Mating Factor α : Suppliers, Synthesis, and Cellular Applications

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Compound of Interest

Compound Name: Fmoc-Mating Factor |A

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For researchers and professionals in drug development, Fmoc-Mating Factor α is a critical tool for studying G-protein coupled receptor (GPCR) signaling and cell cycle regulation. This in-depth guide provides a comprehensive overview of commercially available Fmoc-Mating Factor α , its synthesis, and its application in experimental settings, with a focus on the well-characterized yeast mating pathway.

Understanding Mating Factor α and its Fmoc-Protected Form

Mating Factor α is a peptide pheromone secreted by the α -mating type of the yeast *Saccharomyces cerevisiae*.^[1] It binds to the Ste2p receptor, a GPCR, on the surface of 'a' mating type cells.^[2] This interaction triggers a MAP kinase signaling cascade that ultimately leads to G1 cell cycle arrest and the morphological changes required for mating.^{[1][3]} The peptide's sequence is Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr.^[4]

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting group commonly used in solid-phase peptide synthesis (SPPS).^[5] Fmoc-Mating Factor α is, therefore, the full Mating Factor α peptide with an Fmoc group attached to the N-terminus of the tryptophan residue. This protected form is primarily relevant in the context of custom peptide synthesis.

Sourcing Fmoc-Mating Factor α : A Comparative Supplier Overview

Several vendors supply Fmoc-Mating Factor α and the related, more commonly used, Mating Factor α . While pricing for the Fmoc-protected version is often available only upon request, the following table summarizes key purchasing information for both peptides to aid in procurement decisions.

Supplier	Product Name	Catalog Number	Sequence	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities	Price (USD)
Real-Gene Labs	Fmoc-Mating Factor Alpha	5992329	Fmoc-Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr	C ₉₇ H ₁₂₅ N ₂₀ O ₁₉ S	1907.26	> 95%	1 mg (MOQ)	Quote Required
QYAOBIO	Fmoc-Mating Factor α	Not specified	Fmoc-WHWLQLKPGQPMY	C ₉₇ H ₁₂₅ N ₂₀ O ₁₉ S	Not specified	Not specified	Not specified	Quote Required
Biosynth	Alpha-Mating Factor	PMF-4076-V	H-Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr-OH	C ₈₂ H ₁₁₄ N ₂₀ O ₁₇ S	1684.00	Not specified	0.5 mg	\$274.14
GenScript	α-Factor	RP01002	H-Trp-His-Trp-	Not specified	Not specified	Not specified	Not specified	\$120.00

	Mating Pheromone, yeast		Leu- Gln- Leu- Lys- Pro- Gly- Gln- Pro- Met- Tyr-OH	d	d	d	d	
Thermo Scientific	alpha- Mating Factor (1-6)	J66484. MB	H-Trp- His-Trp- Leu- Gln- Leu-OH	Not specific	Not specific	≥94.0%	25 mg	\$427.65
Genepep	Mating Factor α	GPS 1.5	H-Trp- His-Trp- Leu- Gln- Leu- Lys- Pro- Gly- Gln- Pro- Met- Tyr-OH	C ₈₂ H ₁₁₄ N ₂₀ O ₁₇ S	1684.00	Not specific	Not specific	Quote Required

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of Mating Factor α

The synthesis of Mating Factor α and its analogs is readily achievable through Fmoc-based SPPS.[6] This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

Methodology:

- **Resin Selection and Preparation:** Choose a suitable resin based on the desired C-terminal group (e.g., Wang resin for a C-terminal carboxyl group). Swell the resin in a suitable solvent like dichloromethane (DCM) to expose the reactive sites.^[5]
- **First Amino Acid Coupling:** Couple the first Fmoc-protected amino acid to the resin.
- **Deprotection:** Remove the Fmoc group from the N-terminus of the coupled amino acid using a base, typically a solution of piperidine in dimethylformamide (DMF).^[7]
- **Coupling of Subsequent Amino Acids:** Activate the next Fmoc-protected amino acid and couple it to the deprotected N-terminus of the resin-bound peptide.
- **Repeat:** Repeat the deprotection and coupling steps for each subsequent amino acid in the Mating Factor α sequence.
- **Cleavage and Deprotection:** Once the peptide chain is complete, cleave the peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).^[5]
- **Purification:** Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).



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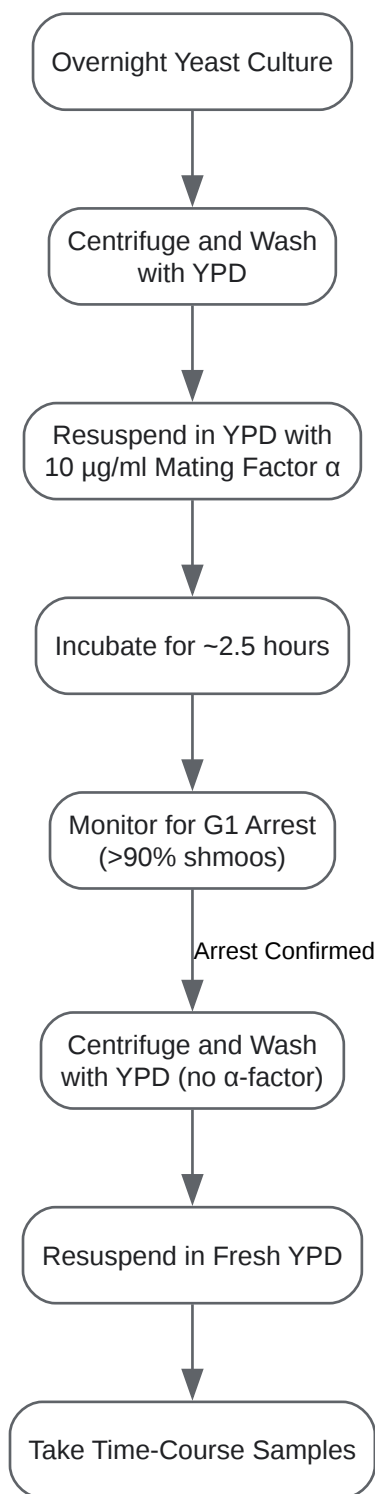
Fmoc Solid-Phase Peptide Synthesis Workflow.

Cell Synchronization of *S. cerevisiae* using Mating Factor α

A primary application of Mating Factor α is the synchronization of yeast cells in the G1 phase of the cell cycle.^[8]

Methodology:

- Cell Culture Preparation: Inoculate a 50 ml culture of *S. cerevisiae* and grow overnight.
- Cell Washing: The next morning, centrifuge the culture, discard the supernatant, and wash the cell pellet with one volume of YPD medium.
- α -Factor Treatment: Resuspend the cell pellet in 220 ml of YPD medium containing Mating Factor α at a final concentration of 10 $\mu\text{g/ml}$.[\[8\]](#)
- Incubation and Monitoring: Incubate the culture for approximately 2.5 hours. Monitor the cells microscopically until at least 90% are arrested in the G1 phase, identifiable by their characteristic "shmoo" morphology.[\[3\]](#)[\[8\]](#)
- Release from Arrest: To release the cells from G1 arrest, centrifuge the culture and wash the pellet with one volume of YPD medium without Mating Factor α .
- Post-Release Incubation: Resuspend the cells in 220 ml of fresh medium and incubate for the desired time course, taking samples at regular intervals for analysis.[\[8\]](#)



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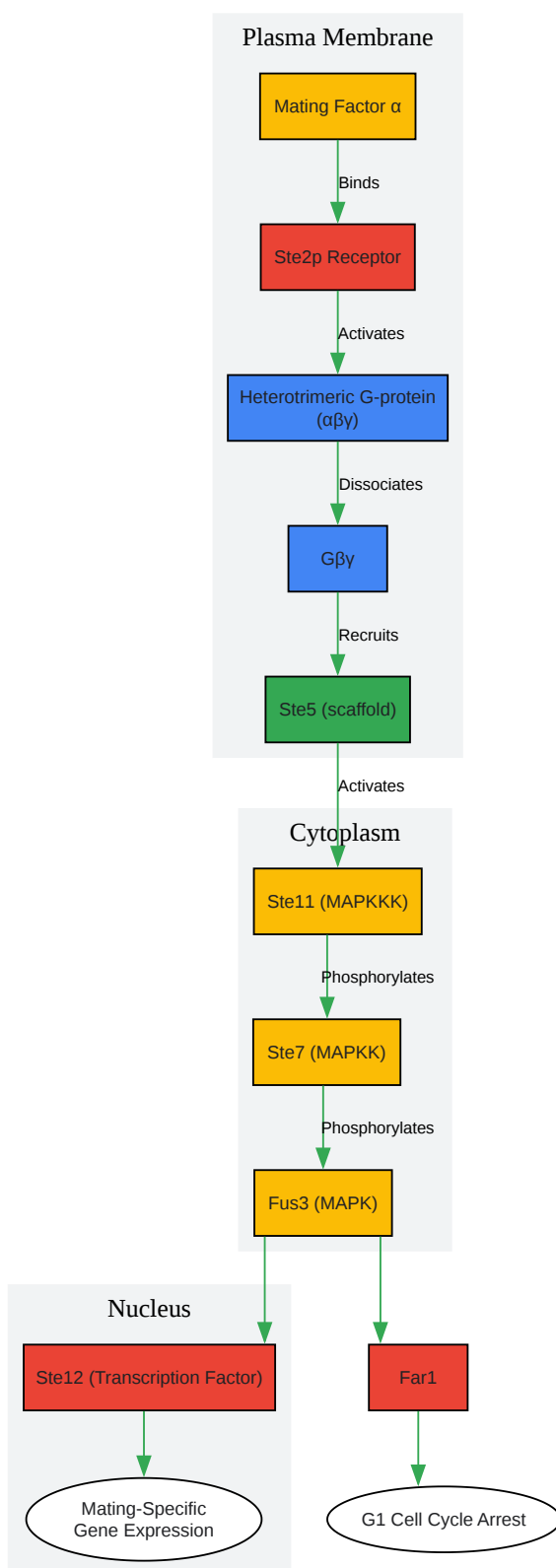
Yeast Cell Synchronization Workflow.

The Mating Factor α Signaling Pathway

The binding of Mating Factor α to its receptor, Ste2p, initiates a well-defined signaling cascade that is a model for understanding GPCR signaling in eukaryotes.

Pathway Overview:

- **Ligand Binding:** Mating Factor α binds to the Ste2p receptor on the surface of 'a' type yeast cells.
- **G-Protein Activation:** This binding event causes a conformational change in the receptor, which in turn activates a heterotrimeric G-protein. The $G\alpha$ subunit exchanges GDP for GTP and dissociates from the $G\beta\gamma$ dimer.
- **MAPK Cascade Activation:** The $G\beta\gamma$ dimer recruits the scaffold protein Ste5 to the plasma membrane. Ste5, in turn, brings together the components of a MAP kinase cascade: Ste11 (a MAPKKK), Ste7 (a MAPKK), and Fus3 (a MAPK).
- **Phosphorylation Cascade:** Ste11 phosphorylates and activates Ste7, which then phosphorylates and activates Fus3.
- **Cellular Response:** Activated Fus3 phosphorylates various downstream targets, including the transcription factor Ste12, which induces the expression of mating-specific genes, and Far1, which leads to cell cycle arrest in G1.



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Yeast Mating Factor Signaling Pathway.

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